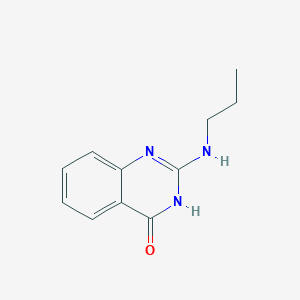

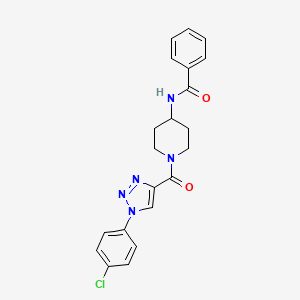

![molecular formula C16H20N2O5 B2398848 3-{[(tert-ブトキシ)カルボニル]アミノ}-2-オキソ-2,3,4,5-テトラヒドロ-1H-1-ベンザゼピン-7-カルボン酸 CAS No. 170492-62-3](/img/structure/B2398848.png)

3-{[(tert-ブトキシ)カルボニル]アミノ}-2-オキソ-2,3,4,5-テトラヒドロ-1H-1-ベンザゼピン-7-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid” is a complex organic molecule. It has been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes . It is also used in the manufacture of a novel antihypertensive drug, an angiotensin-converting enzyme inhibitor (ACE-I) called Benazepril .

Synthesis Analysis

The synthesis of this compound involves several steps. The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a carbonyl group, an amino group, and a carboxylic acid group. The tert-butyloxycarbonyl protecting group is used in organic synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It is a solid at room temperature . The compound has a molecular weight of 273.29 .科学的研究の応用

ペプチド合成

この化合物は、ペプチド合成において用途があります。研究者らは、市販のtert-ブトキシカルボニル保護アミノ酸(Boc-AAILs)から誘導された室温イオン液体(RTILs)を開発しました。これらの保護されたAAILsは、一般的に使用されるカップリング試薬を用いたジペプチド合成の出発物質として役立ちます。 特に、カップリング試薬N,N'-ジエチレン-N''-2-クロロエチルチオホスホルアミドは、追加の塩基を必要とせずにBoc-AAILsにおけるアミド形成を促進し、わずか15分で満足のいくジペプチド収率をもたらします .

降圧薬合成

この化合物は、アンジオテンシン変換酵素阻害剤(ACE-Is)のクラスに属する降圧薬ベナゼプリルの製造に使用されます。 ベナゼプリルは、高血圧および関連する心血管疾患の管理に使用されます .

シタグリプチン(2型糖尿病治療薬)の中間体

この化合物は、2型糖尿病の治療に使用される経口抗糖尿病薬シタグリプチンの合成における中間体として役立ちます。 シタグリプチンは、グルコース調節に関与するインクレチンホルモンを分解する酵素であるジペプチジルペプチダーゼ-4(DPP-4)を阻害することで作用します .

細菌感染症に対するエフラックスポンプ阻害剤

別の用途として、インドール誘導体をエフラックスポンプ阻害剤として調製することがあります。 これらの阻害剤は、細菌感染症の治療および予防に役割を果たします .

作用機序

Target of Action

The compound, also known as “3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid”, is primarily used in the synthesis of dipeptides . The primary targets of this compound are the amino acids that are involved in the formation of dipeptides .

Mode of Action

The compound acts as a protecting group for amino acids in organic synthesis . The tert-butoxycarbonyl (Boc) group in the compound protects the amino group in the amino acids during the synthesis process . This protection prevents unwanted reactions with the amino group, allowing for more controlled and selective synthesis .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of dipeptides, which are the building blocks of proteins . The compound, with its Boc group, protects the amino acids, ensuring that they can effectively participate in the peptide bond formation without unwanted side reactions .

Pharmacokinetics

Based on its structure and properties, it can be inferred that the compound is likely to have good solubility in polar organic solvents . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific context of its use, particularly the nature of the dipeptide being synthesized.

Result of Action

The primary result of the compound’s action is the successful synthesis of dipeptides . By protecting the amino groups of amino acids, the compound ensures that peptide bond formation can occur without interference from side reactions . This leads to the production of dipeptides, which are essential components of proteins .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of the protection and deprotection processes . Additionally, the temperature and solvent used in the reaction can also impact the compound’s efficacy and stability .

Safety and Hazards

The compound is classified under GHS07 for safety and hazards. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-12-7-4-9-8-10(14(20)21)5-6-11(9)17-13(12)19/h5-6,8,12H,4,7H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUUWRASKUXOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)C(=O)O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)

![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)

![4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2398768.png)

![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)

![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2398788.png)